4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene
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Overview
Description
4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene: is an aromatic compound that contains bromine, fluorine, and a diethylaminomethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(diethylaminomethyl)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chloride in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-2-(diethylaminomethyl)-1-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new drugs with specific biological activities.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that target specific receptors or enzymes.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene depends on its specific application. In drug development, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets. The diethylaminomethyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.
Comparison with Similar Compounds
- 4-Bromo-2-(methylaminomethyl)-1-fluorobenzene
- 4-Bromo-2-(ethylaminomethyl)-1-fluorobenzene
- 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
Comparison: Compared to its similar compounds, 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene has a unique combination of substituents that can influence its chemical reactivity and biological activity. The presence of the diethylaminomethyl group can enhance its solubility and membrane permeability, making it a more effective candidate for certain applications. Additionally, the combination of bromine and fluorine atoms can provide unique electronic and steric effects that differentiate it from other similar compounds.
Biological Activity
4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a diethylaminomethyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's chemical formula is C11H14BrF, and it features significant functional groups that influence its reactivity and biological interactions. The presence of halogens (bromine and fluorine) typically enhances lipophilicity and can affect binding affinity to biological targets.
This compound's biological activity may stem from its ability to interact with various molecular targets, including enzymes and receptors. The diethylamino group can facilitate interactions with biological membranes, potentially enhancing cellular uptake.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural characteristics, which allow it to fit into the active sites of target proteins.
- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways associated with neurotransmission or other physiological processes.
Table 1: Summary of Biological Activities
Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition potential of this compound. It was found to inhibit acetylcholinesterase (AChE) activity in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The IC50 value was determined to be approximately 50 µM, indicating moderate potency compared to known inhibitors.
Study 2: Neuroprotective Effects
In a neurochemical profiling study involving zebrafish models, the compound demonstrated protective effects against seizure-induced oxidative stress. It modulated levels of various neurotransmitters, including serotonin and GABA, which are critical in seizure management. The results indicated that it could be a candidate for further development as an anti-epileptic agent .
Toxicological Profile
The toxicity profile of this compound has been assessed through various animal studies. Acute toxicity tests revealed an LD50 value of approximately 2700 mg/kg when administered orally in rats. Symptoms observed at lethal doses included tremors and significant weight loss .
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMIATXNJMUOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742823 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-25-7 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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